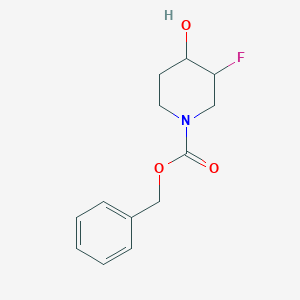

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Description

BenchChem offers high-quality Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRKELORNFODMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

The following technical guide details the chemical identity, synthesis, and application of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate , a critical fluorinated building block in medicinal chemistry.

Executive Summary

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (also known as 1-Cbz-3-fluoro-4-hydroxypiperidine ) is a high-value chiral intermediate used in the synthesis of pharmaceutical candidates. The introduction of a fluorine atom at the C3 position of the piperidine ring serves two primary functions in drug design: it modulates the pKa of the adjacent amine (in derivatives) via the inductive electron-withdrawing effect, and it blocks metabolic oxidation at the susceptible C3 site. This guide focuses on the cis-diastereomer (CAS 913574-95-5), which is the most common synthetic target due to the stereoelectronic outcomes of standard reduction protocols.

Chemical Identity & Properties

| Parameter | Detail |

| Chemical Name | Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

| Common Synonyms | 1-Cbz-3-fluoro-4-hydroxypiperidine; N-Cbz-3-fluoro-4-piperidinol |

| CAS Number (cis) | 913574-95-5 |

| CAS Number (mix) | 1228631-27-3 (Cis/Trans mixture) |

| Molecular Formula | C₁₃H₁₆FNO₃ |

| Molecular Weight | 253.27 g/mol |

| Stereochemistry | Contains two chiral centers (C3, C4).[1][2][3][4] The cis form is a racemate of (3R,4S) and (3S,4R). |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate |

Synthesis & Manufacturing Protocols

The synthesis of this compound presents a classic challenge in stereoselective functionalization. The most robust industrial route involves the electrophilic fluorination of the protected ketone followed by diastereoselective reduction.

Synthetic Pathway Overview

The workflow proceeds in three distinct stages:

-

N-Protection: Stabilization of the piperidine nitrogen.

-

Alpha-Fluorination: Introduction of fluorine using an electrophilic source.

-

Stereoselective Reduction: Conversion of the ketone to the alcohol.

Figure 1: Step-wise synthesis of cis-1-Cbz-3-fluoro-4-hydroxypiperidine.

Detailed Experimental Protocols

Step 1: Protection (Synthesis of 1-Cbz-4-piperidone)

-

Reagents: 4-Piperidone monohydrate hydrochloride, Benzyl chloroformate (Cbz-Cl), Potassium Carbonate (

).[5] -

Protocol: Dissolve 4-piperidone HCl in a biphasic mixture of THF/Water. Add

(2.5 eq) to basify. Cool to 0°C and add Cbz-Cl (1.1 eq) dropwise. Stir at room temperature for 4 hours. Extract with Ethyl Acetate.[6] -

Criticality: Maintaining pH > 8 is crucial to ensure the amine is nucleophilic and to neutralize the HCl byproduct.

Step 2: Electrophilic Fluorination

-

Reagents: 1-Cbz-4-piperidone, Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

-

Solvent: Methanol or Acetonitrile.

-

Protocol: Dissolve the ketone in Methanol. Add Selectfluor (1.1 eq) and reflux for 4–6 hours. The reaction proceeds via the enol tautomer of the ketone reacting with the electrophilic fluorine source.

-

Purification: The product is often an oil.[6] Flash chromatography (Hexane/EtOAc) is required to remove unreacted starting material and difluorinated byproducts.

Step 3: Diastereoselective Reduction

-

Reagents: Sodium Borohydride (

).[7] -

Protocol: Dissolve the 3-fluoro-ketone in Methanol at 0°C. Add

(0.5 eq) portion-wise. Stir for 1 hour. -

Stereochemical Outcome: Hydride attack occurs preferentially from the less hindered face (axial attack), or is directed by the stereoelectronic effect of the adjacent fluorine (Felkin-Anh model), typically favoring the cis-isomer (fluorine and hydroxyl on the same side of the ring in a pseudo-equatorial/axial relationship).

-

Ratio: Typical cis:trans ratios range from 3:1 to 9:1 depending on the solvent and temperature.

Applications in Drug Discovery[2][6][8]

Metabolic Stability (Metabolic Blocking)

The C3 position of piperidine is a "hotspot" for cytochrome P450-mediated oxidation. Replacing a C-H bond with a C-F bond (bond energy: ~116 kcal/mol vs ~99 kcal/mol) significantly retards metabolic clearance, extending the half-life of the drug candidate.

pKa Modulation

In piperidine-based drugs, the basicity of the nitrogen is often too high (pKa ~10-11), leading to poor membrane permeability or hERG channel toxicity. The inductive effect (

Analytical Characterization

To validate the identity of the compound, researchers must look for specific NMR signatures arising from Heteronuclear Spin-Spin Coupling (

| Technique | Expected Signal / Feature |

| ¹H NMR | The proton at C3 (geminal to Fluorine) will appear as a doublet of multiplets around 4.5–4.8 ppm with a large coupling constant ( |

| ¹⁹F NMR | A distinct signal around -180 to -200 ppm (relative to |

| Mass Spec | [M+H]⁺ = 254.12. [M+Na]⁺ = 276.10. |

| HPLC | C18 Column, Water/Acetonitrile gradient. The cis and trans isomers are separable; cis typically elutes later due to intramolecular H-bonding capability. |

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye).[3]

-

Handling: Use standard PPE (gloves, goggles). The fluorination step using Selectfluor generates reactive intermediates; perform in a fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the carbamate.

References

-

Sigma-Aldrich. cis-1-Cbz-3-fluoro-4-hydroxypiperidine Product Sheet. Accessed 2026.[8] Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6932653 (Benzyl 3-hydroxypiperidine-1-carboxylate parent structure). Link[8]

- Vanier, G. S. "Hydrogenation of Cbz-protected amines." Synlett, 2007, 131-135. (Reference for Cbz stability and deprotection).

-

Scientific Update. Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discusses the stereoselective reduction logic for 3-fluoro-4-substituted piperidines). Link

-

ChemicalBook. 1-Cbz-4-Piperidone Synthesis Protocols. (Base protocol for Step 1). Link

Sources

- 1. echemi.com [echemi.com]

- 2. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Cbz-4-Piperidone synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. (S)-Benzyl 3-hydroxypiperidine-1-carboxylate | C13H17NO3 | CID 6932653 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of Benzyl 3-Fluoro-4-Hydroxypiperidine-1-Carboxylate

Content Type: Technical Guide / Whitepaper Subject: Physicochemical Profiling, Synthetic Methodologies, and Medicinal Chemistry Applications

Executive Summary

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (N-Cbz-3-fluoro-4-hydroxypiperidine) is a high-value chiral scaffold in modern drug discovery. It serves as a critical building block for introducing metabolic stability and conformational bias into piperidine-based pharmacophores.

Unlike its non-fluorinated analog, the presence of the fluorine atom at the C3 position introduces significant electronic and steric effects—most notably the fluorine gauche effect —which alters the ring puckering and the vector orientation of the C4-hydroxyl group. This guide provides a comprehensive analysis of its molecular properties, a validated synthetic protocol for its generation, and strategic insights into its application in structure-activity relationship (SAR) studies.

Physicochemical Profile

The precise characterization of this molecule is essential for stoichiometry in synthetic planning. Note that commercial databases often conflate this structure with the non-fluorinated analog (MW 235.28). The data below represents the calculated values for the fluorinated target.

Table 1: Molecular Constants & Properties

| Property | Value | Notes |

| IUPAC Name | Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | |

| Molecular Formula | C₁₃H₁₆FNO₃ | |

| Molecular Weight | 253.27 g/mol | Exact Mass: 253.1114 |

| CAS Number | 886363-22-4 (generic) | Stereoisomer specific CAS #s vary |

| LogP (Predicted) | 1.8 – 2.1 | Fluorine increases lipophilicity vs. H-analog |

| H-Bond Donors | 1 (OH) | |

| H-Bond Acceptors | 4 (F, OH, Carbamate O, C=O) | Fluorine acts as a weak acceptor |

| Stereocenters | 2 (C3, C4) | 4 possible isomers: (3R,4R), (3S,4S), (3R,4S), (3S,4R) |

Structural Analysis: The Fluorine Gauche Effect[4]

As a Senior Application Scientist, it is critical to understand why this molecule behaves differently than standard piperidines.

In 1,2-disubstituted ethanes (like the F-C3–C4-OH fragment), steric repulsion usually favors the anti conformation. However, due to the high electronegativity of fluorine, this molecule exhibits the gauche effect . The

-

Consequence: This stabilizes conformations where the Fluorine and the adjacent electron-withdrawing group (or Nitrogen lone pair) are gauche (60°) rather than anti (180°).

-

Impact on Synthesis: When reducing the ketone precursor, the hydride attack is influenced by both the Felkin-Anh model and this inherent conformational bias, often yielding a mixture of cis and trans diastereomers that requires careful chromatographic separation.

Validated Synthetic Protocol

The most robust route to Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is the reduction of N-Cbz-3-fluoro-4-piperidone . While enzymatic routes (KREDs) exist for high enantioselectivity, the chemical reduction described below is the standard bench-scale protocol for generating the racemate or diastereomeric pairs for separation.

Experimental Workflow: Sodium Borohydride Reduction

Objective: Reduction of N-Cbz-3-fluoro-4-piperidone to the corresponding alcohol.

Reagents:

-

Substrate: N-Cbz-3-fluoro-4-piperidone (1.0 eq)

-

Reductant: Sodium Borohydride (NaBH₄) (1.1 eq)

-

Solvent: Methanol (anhydrous)

-

Quench: Saturated NH₄Cl solution[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Cbz-3-fluoro-4-piperidone in anhydrous Methanol (0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice bath. Note: Temperature control is vital to minimize side reactions and maximize diastereoselectivity.

-

Addition: Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor conversion via TLC (stain with KMnO₄ or PMA).

-

Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases.

-

Workup: Remove Methanol under reduced pressure (Rotavap). Dilute the residue with Ethyl Acetate and water. Extract the aqueous layer with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

-

Separation: The crude residue typically contains a mixture of cis and trans isomers. Purify and separate diastereomers using Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and workflow for synthesizing and isolating the specific isomer required for your biological assay.

Figure 1: Synthetic workflow illustrating the divergence in reduction conditions to access specific diastereomers of the target scaffold.

Strategic Applications in Drug Design

When incorporating Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate into a drug candidate, you are leveraging three specific mechanisms of action:

pKa Modulation

The proximal fluorine atom (C3) exerts a strong inductive effect (

-

Benefit: Improves oral bioavailability by increasing the fraction of the uncharged species at physiological pH, enhancing membrane permeability.

Metabolic Blocking

The C3 and C4 positions of piperidine rings are common "soft spots" for oxidative metabolism by Cytochrome P450 enzymes.

-

Benefit: Fluorine substitution at C3 blocks metabolic hydroxylation at that site. Furthermore, the C4-hydroxyl group is already oxidized, preventing further rapid degradation at that center.

Conformational Locking

As detailed in the structural analysis, the fluorine gauche effect can lock the piperidine ring into a specific chair conformation.

-

Benefit: If the binding pocket of the target protein requires a specific vector for the C4-substituent, the fluorinated scaffold can pay the "entropic penalty" of binding in advance, potentially increasing potency (lowering

).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6932653, Benzyl 3-hydroxypiperidine-1-carboxylate (Analog Reference). Retrieved from [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.[2] Chemistry – A European Journal. Retrieved from [Link]

-

Testa, A., et al. (2024). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition. Journal of Medicinal Chemistry. (Context on Fluorine/Hydroxy stereochemistry). Retrieved from [Link][3]

-

Beilstein Journal of Organic Chemistry. Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. (Methodology Reference). Retrieved from [Link]

Sources

- 1. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate chemical properties

This guide provides an in-depth technical analysis of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate , a critical chiral building block in medicinal chemistry. This intermediate is widely utilized for its ability to introduce a fluorine atom adjacent to a hydroxyl group, a structural motif known to influence pKa, metabolic stability, and ligand-protein binding kinetics via the gauche effect.

Structural & Physicochemical Profile

The compound is a piperidine derivative protected at the nitrogen by a carboxybenzyl (Cbz) group, featuring a vicinal fluorohydrin motif. The presence of the fluorine atom at C3 and the hydroxyl group at C4 creates distinct stereoelectronic properties compared to the non-fluorinated parent.

Core Data Table

| Property | Value / Description |

| IUPAC Name | Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

| Common Name | N-Cbz-3-fluoro-4-hydroxypiperidine |

| CAS Number | 1207853-10-8 (cis-isomer, 3S,4R); 845256-59-9 (Ketone precursor) |

| Molecular Formula | C₁₃H₁₆FNO₃ |

| Molecular Weight | 253.27 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |

| Predicted pKa | ~13.8 (OH group); N-Cbz group is non-basic |

| Stereochemistry | Two diastereomers: cis (3S,4R / 3R,4S) and trans (3R,4R / 3S,4S) |

Stereochemical Nomenclature

The relative stereochemistry is defined by the relationship between the C3-Fluorine and C4-Hydroxyl groups.

-

Cis-isomer: The F and OH groups are on the same side of the piperidine ring plane (Syn).

-

Trans-isomer: The F and OH groups are on opposite sides (Anti).

Synthetic Methodology & Reaction Mechanisms[7][8][9]

The synthesis of this scaffold typically proceeds via the electrophilic fluorination of a protected piperidone, followed by a diastereoselective reduction.

Synthesis Workflow

The most robust route involves the "Fluorination-Reduction" sequence.

-

Enolization: N-Cbz-4-piperidone is converted to a silyl enol ether or treated with a base (LiHMDS) to generate the enolate.

-

Electrophilic Fluorination: An electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF4) or NFSI (N-Fluorobenzenesulfonimide), reacts with the enolate to install the fluorine at the C3 position.

-

Reduction: The resulting ketone (Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate) is reduced to the alcohol. The choice of reducing agent dictates the diastereomeric ratio (dr).

Mechanism Diagram (DOT)

Figure 1: Synthetic pathway for Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate showing the divergence of stereoisomers during the reduction step.

Experimental Considerations

-

Reduction Selectivity:

-

Sodium Borohydride (NaBH₄): Typically yields a mixture favoring the cis-isomer (approx. 60:40 to 70:30 ratio) due to the small size of the hydride allowing attack from the less hindered face, often controlled by the stereoelectronic "gauche effect" where the incoming hydride avoids eclipsing the electronegative fluorine.

-

L-Selectride: A bulky hydride source that attacks from the less hindered equatorial trajectory, often enhancing selectivity for the trans-isomer (axial alcohol) depending on the ring conformation.

-

-

Purification: The diastereomers are separable by column chromatography (silica gel) using a gradient of Hexanes/Ethyl Acetate. The cis isomer is generally more polar due to the internal hydrogen bond capability or dipole alignment.

Analytical Characterization (NMR & MS)

Accurate identification of the stereochemistry relies heavily on ¹H-NMR coupling constants (

¹H-NMR Interpretation

The fluorine atom introduces significant splitting patterns (

| Proton Environment | Multiplicity | Coupling Constant ( | Diagnostic Note |

| H3 (Geminal to F) | dddd / multiplet | Large geminal F-coupling dominates the signal. | |

| H4 (Geminal to OH) | multiplet | The magnitude of |

-

Cis-Isomer (Syn): Typically exhibits a smaller vicinal coupling constant (

) if the ring adopts a conformation where H3 and H4 are equatorial-axial or equatorial-equatorial relative to each other. -

Trans-Isomer (Anti): Typically exhibits a larger vicinal coupling constant (

) if the ring adopts a chair conformation where H3 and H4 are both axial (trans-diaxial).

Mass Spectrometry

-

Ionization: ESI+ (Electrospray Ionization).

-

Observed Mass:

, -

Fragmentation: Loss of the Cbz group (benzyl cation, m/z 91) is a dominant fragment.

Applications in Drug Discovery[6]

This scaffold is a "privileged structure" in medicinal chemistry, used to modulate the properties of piperidine-based drugs.

The Fluorine Effect[6]

-

pKa Modulation: The electronegative fluorine at C3 inductively withdraws electron density. If the Cbz group is removed to reveal the secondary amine, the basicity of the piperidine nitrogen is reduced (typically by 1–2 pKa units compared to the non-fluorinated analog). This reduces lysosomal trapping and hERG channel inhibition.

-

Conformational Locking: The gauche effect dictates that the C–F and C–O bonds prefer a gauche (synclinal) orientation. This intrinsic bias can "pre-organize" the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.

-

Metabolic Stability: Fluorine substitution blocks potential sites of oxidative metabolism (P450 hydroxylation) at the C3 position.

Target Classes

-

Kinase Inhibitors: Used as a solvent-exposed tail to tune solubility.

-

GPCR Ligands: The fluorohydrin motif mimics the hydration shell of the receptor or interacts with polar residues.

-

E3 Ligase Ligands: Similar motifs (fluoroprolines) are used in PROTAC design; this piperidine scaffold serves as a bioisostere for 4-hydroxyproline.

Handling & Safety

Signal Word: WARNING

GHS Classification

Based on the properties of similar benzyl piperidine carboxylates:

Storage & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong acids (which may cleave the Cbz group or cause elimination of HF).

References

-

PubChem. Benzyl (3S)-3-hydroxypiperidine-1-carboxylate (Analogous Structure Data). National Library of Medicine. Available at: [Link]

-

Scientific Update. Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discusses synthesis of 3-fluoro-4-substituted piperidines via reduction). Available at: [Link]

-

Chemistry LibreTexts. NMR Coupling Constants: Vicinal and Geminal Coupling. (General reference for J-value interpretation). Available at: [Link]

Sources

Structural Elucidation Guide: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

This guide outlines the rigorous structural elucidation of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate , a critical fluorinated scaffold in medicinal chemistry. It is designed for researchers requiring definitive stereochemical assignment.[1][2]

Executive Summary & Molecule Profile

The introduction of a fluorine atom onto the piperidine ring at the C3 position creates a stereochemically complex system. The high electronegativity of fluorine induces specific conformational preferences (the "gauche effect") that complicate standard NMR analysis. This guide provides a deterministic workflow to distinguish between the cis- (3R,4S / 3S,4R) and trans- (3R,4R / 3S,3S) diastereomers.

Compound Profile

-

IUPAC Name: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

-

Formula:

-

Exact Mass: 253.1114 Da

-

Key Features:

-

N-Cbz Group: Induces rotamers in NMR (broadening or signal doubling) due to restricted rotation around the N-CO bond.

-

Vicinal Fluorohydrin: The F-C3-C4-OH motif allows for intramolecular H-bonding, influencing conformational equilibrium.

-

Analytical Strategy: The "Triad of Proof"

To ensure scientific integrity, we rely on three orthogonal datasets. Do not rely on a single parameter (like chemical shift) for stereochemical assignment.

-

High-Resolution Mass Spectrometry (HRMS): Validates elemental composition.

-

Multi-Nuclear NMR (

): Defines connectivity and scalar coupling ( -

2D NOESY/ROESY: Provides spatial proximity data to resolve stereochemical ambiguity.[2]

Experimental Workflow

Step 1: Sample Preparation & HRMS

Dissolve ~5-10 mg of the compound in DMSO-d6 or CD3OD .

-

Why DMSO? It prevents hydroxyl proton exchange, allowing observation of the OH coupling (if sharp) and breaks intermolecular H-bonds, simplifying the monomeric structure.

-

HRMS Target:

or

Step 2: 1D NMR Acquisition ( and )

Acquire standard proton and fluorine spectra.

-

NMR: Expect a signal between -180 and -210 ppm (typical for secondary aliphatic fluorides).

-

Protocol: Run both proton-coupled and proton-decoupled

spectra. The coupled spectrum reveals the geminal H-F coupling (

-

Step 3: Stereochemical Assignment (The Critical Path)

The distinction between cis and trans relies on the Karplus relationship applied to vicinal couplings (

Conformational Analysis

The piperidine ring exists in a chair conformation. The substituents (F and OH) can be axial (ax) or equatorial (eq).

-

Trans Isomer: Substituents are anti.[2]

-

Conformer A (Diequatorial): F(eq) - OH(eq). Stable.

-

Conformer B (Diaxial): F(ax) - OH(ax). Less stable, but stabilized by polar solvents or F-gauche effect.

-

-

Cis Isomer: Substituents are gauche.

-

Conformer A: F(eq) - OH(ax).

-

Conformer B: F(ax) - OH(eq).

-

Coupling Constant Logic

Focus on the splitting of H3 (geminal to F) and H4 (geminal to OH).

| Parameter | Trans-Diequatorial (F-eq, OH-eq) | Cis-Isomer (e.g., F-eq, OH-ax) |

| H3-H4 Relationship | Anti-periplanar (Diaxial protons) | Syn-clinal (Axial/Equatorial) |

| Large (8 - 11 Hz) | Small (2 - 5 Hz) | |

| Large (15 - 25 Hz) (Trans-diaxial) | Small (< 10 Hz) (Gauche) |

-

Diagnostic Rule: If you observe a large vicinal coupling (>9 Hz) between H3 and H4, the molecule is the Trans isomer in the diequatorial conformation. If couplings are small, it is likely Cis, but Trans-diaxial must be ruled out using NOESY.

Visualization of Logic Flow

The following diagram illustrates the decision tree for assigning the stereochemistry based on NMR data.

Caption: Decision tree for stereochemical assignment using scalar coupling (

Detailed NMR Data Reference

Use this table to validate your spectral assignments. Note that chemical shifts (

| Position | Nucleus | Approx.[1][3][4][5][6][7][8][9] | Multiplicity | Coupling Constants ( |

| F-3 | -180 to -200 | Multiplet | ||

| H-3 | 4.40 - 4.80 | dddd (DTS*) | Geminal: | |

| H-4 | 3.50 - 3.90 | Multiplet | Vicinal: Coupled to H3, H5a, H5b. Look for | |

| H-2 | 2.80 - 4.20 | Broad/Complex | Broadened by N-Cbz rotamers. Often appears as two sets of signals.[11] | |

| N-Cbz | 5.12 (s), 7.35 (m) | Singlet/Multi | Characteristic benzyl methylene and aromatic protons. |

*DTS: Doublet of Triplets of Doublets (example pattern).

Protocol for "In-Situ" Mosher's Analysis (Absolute Stereochemistry)

If the relative stereochemistry is solved but the absolute configuration (enantiomer) is required:

-

React 2 mg of substrate with

-(-)-MTPA-Cl and -

Acquire

NMR.[1][2][4][5][6][8] -

Calculate

. -

Map the signs (+/-) of

to the structure to determine the absolute configuration at C4.

References

-

Vertex AI Search. (2025).[8] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Institutes of Health (NIH). Link

-

PubChem. (2025). Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Compound Summary. National Library of Medicine. Link

-

Reich, H. J. (2024).[5] Vicinal Proton-Proton Coupling Constants (

). University of Wisconsin-Madison Organic Chemistry Data. Link -

Alfa Chemistry. (2025).[8]

NMR Coupling Constants and Chemical Shifts Table. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 7. ekwan.github.io [ekwan.github.io]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

Strategic Integration of Novel Fluorinated Piperidine Scaffolds in Drug Discovery

[1]

Executive Summary: The Fluorine Renaissance in Heterocycles

The piperidine ring is the most prevalent saturated nitrogen heterocycle in FDA-approved small molecule drugs.[1] However, the "plain" piperidine scaffold often suffers from metabolic liability (oxidative metabolism at C2/C3) and excessively high basicity (

This technical guide focuses on the fluorinated piperidine scaffold —specifically the strategic introduction of fluorine atoms to modulate

Mechanistic Grounding: Conformational & Electronic Control[3][4]

The "Axial-Fluorine" Anomaly

Unlike non-fluorinated cyclohexanes where substituents prefer the equatorial position to minimize 1,3-diaxial interactions, 3-fluoropiperidines often exhibit a strong preference for the axial conformation. This is driven by two key forces:[2][3]

-

Charge-Dipole Interaction: The antiparallel alignment of the

bond dipole and the Nitrogen lone pair dipole is electrostatically favorable. -

Hyperconjugation: The

orbital interaction stabilizes the axial conformer.

This effect allows medicinal chemists to "lock" the piperidine ring into a specific 3D vector, pre-organizing the ligand for receptor binding.

Visualization: The Conformational Equilibrium

The following diagram illustrates the energetic preference for the axial conformation in protonated 3-fluoropiperidines, a critical consideration for binding affinity.

Figure 1: Conformational equilibrium of 3-fluoropiperidines showing the shift toward the axial conformer driven by electronic effects.

Physicochemical Modulation Data

The introduction of fluorine reduces the basicity of the piperidine nitrogen via the inductive electron-withdrawing effect ($ -I $). This is crucial for improving oral bioavailability by increasing the fraction of uncharged species at physiological pH (7.4).

Table 1: Impact of Fluorination on Piperidine Physicochemical Properties

| Scaffold Variant | LogP Impact | Metabolic Stability | ||

| Piperidine (Parent) | ~11.0 | 0.0 | Baseline | Low (C2/C3 oxidation) |

| 3-Fluoropiperidine | ~9.0 - 9.4 | -1.8 | +0.2 | Moderate |

| 3,3-Difluoropiperidine | ~8.3 | -2.7 | +0.5 | High |

| 4-Fluoropiperidine | ~9.8 | -1.2 | +0.1 | Moderate |

| 4,4-Difluoropiperidine | ~8.8 | -2.2 | +0.4 | High |

Note: Data derived from comparative SAR studies in medicinal chemistry literature [1][4].

Advanced Synthetic Methodologies

Traditional synthesis using DAST on piperidinols is often plagued by elimination side reactions (forming enol ethers) and poor stereocontrol. We present two modern, high-fidelity approaches.

Methodology A: Catalytic Hydrogenation of Fluoropyridines

Source Authority: Developed by the Glorius Group (2019/2020), this method allows for the direct conversion of abundant fluoropyridines into cis-fluoropiperidines [1][5].

Workflow Logic: Direct hydrogenation of the pyridine ring usually results in defluorination (hydrodefluorination). The key innovation is using specific heterogeneous catalysts under acidic conditions to preserve the C-F bond while achieving high diastereoselectivity.

Figure 2: Workflow for the stereoselective hydrogenation of fluoropyridines to access all-cis-fluoropiperidines.

Detailed Protocol: cis-3-Fluoropiperidine Synthesis

-

Substrate Preparation: Dissolve 3-fluoropyridine (1.0 equiv) in Methanol. Add HCl (1.1 equiv, 1.25 M in MeOH) to generate the pyridinium hydrochloride salt in situ.

-

Catalyst Loading: Add 5 mol% Pd/C (10 wt% loading) or Rh/C depending on the specific substitution pattern (Pd is generally preferred for simple fluoropyridines).

-

Hydrogenation: Transfer the mixture to a high-pressure steel autoclave. Purge with

(3x) and then -

Reaction: Stir at room temperature for 12–24 hours.

-

Workup: Carefully vent the autoclave. Filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure.

-

Purification: The product is obtained as the hydrochloride salt. If the free base is required, neutralize with

and extract with DCM (Note: Fluorinated piperidines are volatile; careful evaporation is required).

Methodology B: De Novo Assembly of 3,3-Difluoropiperidines

Source Authority: Based on Reformatsky-type additions and cyclization strategies [6].

Rationale: Accessing gem-difluoro motifs at the 3-position is difficult via direct fluorination. This building block approach assembles the ring around the fluorine atoms.

Detailed Protocol

-

Reagent: Ethyl bromodifluoroacetate (BrCF2COOEt).

-

Step 1 (Michael Addition): React ethyl bromodifluoroacetate with an acrylonitrile derivative in the presence of Copper (Cu) powder (Reformatsky conditions) to form the linear nitrile-ester intermediate.

-

Conditions: THF, reflux, 4-6h.

-

-

Step 2 (Reduction/Cyclization): Treat the intermediate with Borane-DMS (

) or Raney Nickel/H2. The nitrile is reduced to the primary amine, which spontaneously cyclizes with the ester to form the lactam (3,3-difluoro-2-piperidone). -

Step 3 (Lactam Reduction): Reduce the lactam using

or

References

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Catalysis (2020) [Link][4]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Chemistry - A European Journal (2020) [Link][2][5]

-

Fluorine in Drug Discovery: Role, Design and Case Studies Source: Pharmacy Journal [Link]

-

Chemists develop new synthesis method for producing fluorinated piperidines Source: University of Münster / Nature Chemistry [Link][6][7]

-

Synthesis of 4-substituted 3,3-difluoropiperidines Source: Journal of Organic Chemistry (2010) [Link]

Sources

- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]

Technical Deep Dive: The Role of Fluorine in Medicinal Chemistry and Drug Design

[1][2][3][4]

Executive Summary: The "Fluorine Effect"

In modern medicinal chemistry, fluorine is not merely a halogen; it is a precision tool for modulating molecular properties.[1][2][3][4][5][6][7] Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom. This prevalence stems from the "fluorine effect": the unique ability of this atom to simultaneously influence metabolic stability, lipophilicity (LogP/LogD), acid-base properties (pKa), and molecular conformation without imposing a massive steric penalty.

This guide analyzes the mechanistic underpinnings of these effects and provides actionable protocols for integrating fluorine into drug scaffolds.[6]

Physicochemical Modulation: The Data

To use fluorine effectively, one must understand its quantitative impact on the scaffold.

Steric and Electronic Parameters

Fluorine is the "Goldilocks" isostere—larger than hydrogen but significantly smaller than other halogens or a methyl group. Its extreme electronegativity (3.98 Pauling) induces strong bond polarization, yet the C-F bond is exceptionally short and strong (105-110 kcal/mol), rendering it chemically inert but biologically active.

Table 1: Comparative Physicochemical Properties

| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Methyl (CH3) |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | 2.00 |

| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 | 2.5 |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | 1.54 |

| Bond Energy (kcal/mol) | 98 | 116 | 85 | 83 |

pKa Modulation

Fluorine's inductive effect (-I) is a powerful lever for tuning pKa.[6] Reducing the basicity of amines is a common strategy to improve membrane permeability (by reducing the fraction of ionized species at physiological pH) or to mitigate hERG channel toxicity.

-

Example: Fluorination of a pyridine ring.[8][9][6][10]

-

Unsubstituted Pyridine pKa: ~5.2

-

2-Fluoropyridine pKa: ~ -0.44

-

3-Fluoropyridine pKa: ~ 2.97

-

By strategically placing fluorine, a chemist can fine-tune the basicity of a lead compound to optimize the Solubility-Permeability trade-off .

Mechanistic Applications

Metabolic Stability: Blocking the "Soft Spots"

The most classical application of fluorine is blocking oxidative metabolism. Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich C-H bonds (e.g., para-positions of phenyl rings, benzylic positions). Replacing a labile C-H with C-F blocks this pathway because the C-F bond is too strong for the CYP450 radical rebound mechanism to break.

Diagram 1: Metabolic Blocking Mechanism This diagram illustrates how Fluorine prevents hydroxylation compared to a standard C-H bond.

Caption: Comparative pathway showing CYP450-mediated oxidation of C-H bonds versus the metabolic resistance of C-F bonds due to high Bond Dissociation Energy (BDE).

Conformational Control: The Gauche Effect

Beyond steric blocking, fluorine influences molecular shape through the gauche effect . In 1,2-difluoroethane or

-

Mechanism: Hyperconjugation (

). The electron-rich C-H orbital donates into the low-lying antibonding orbital of the C-F bond. -

Application: Pre-organizing a drug molecule into its "bioactive conformation" to reduce the entropy penalty of binding to the target protein.

Diagram 2: The Fluorine Gauche Effect

Caption: Illustration of the stereoelectronic preference for the gauche conformation in 1,2-disubstituted fluoroalkanes driven by hyperconjugation.

Synthetic Methodologies & Protocols

Modern drug discovery requires "Late-Stage Functionalization" (LSF)—the ability to install fluorine at the end of a synthesis to quickly generate analogs.

Protocol: Late-Stage Electrophilic Fluorination

Objective: Site-selective fluorination of an electron-rich aromatic heterocycle (e.g., indole or pyridine derivative) using Selectfluor.

Rationale: Electrophilic fluorination is preferred for electron-rich substrates where nucleophilic displacement (SNAr) is difficult. Selectfluor is a stable, solid source of "F+" that avoids the hazards of fluorine gas.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Substrate: 1.0 equivalent of the aromatic scaffold.

-

Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), 1.1–1.5 equivalents.

-

Solvent: Acetonitrile (MeCN) is standard due to Selectfluor's solubility. For more difficult substrates, a mixture of MeCN/MeOH (1:1) can enhance reactivity.[9][5][6]

-

-

Reaction Setup:

-

Dissolve the substrate in dry MeCN (0.1 M concentration) under an inert atmosphere (Nitrogen or Argon).

-

Add Selectfluor in one portion at room temperature (25°C). Note: For highly reactive substrates, cool to 0°C to prevent over-fluorination.

-

-

Monitoring:

-

Monitor via LC-MS. Look for the mass shift of +18 Da (replacement of H [1] with F [19]).

-

Reaction time typically ranges from 1 to 12 hours.

-

-

Workup (Self-Validating Step):

-

Quench with saturated aqueous NaHCO3.

-

Extract with Ethyl Acetate (x3).

-

Critical Check: The byproduct of Selectfluor is water-soluble. If the organic layer retains the "F+" source (oxidizing power), the workup is incomplete. Use a starch-iodide paper test on the aqueous phase to confirm consumption of oxidant if unsure.

-

-

Purification:

-

Flash column chromatography. Fluorinated products often have very similar Rf values to the starting material; use a gradient elution (e.g., Hexane/EtOAc).

-

Case Studies in Drug Design

Atorvastatin (Lipitor)[3]

-

Role of Fluorine: Metabolic Blocking & Lipophilicity.[2][8][4][6]

-

Mechanism: The para-fluorophenyl moiety replaces a potential phenyl ring.[8] This blocks hydroxylation at the para-position, significantly extending the half-life of the drug. Additionally, the fluorine atom increases the lipophilicity, aiding in the hydrophobic interaction within the HMG-CoA reductase binding pocket.

Sitagliptin (Januvia)

-

Role of Fluorine: Metabolic Stability against DPP-4.

-

Mechanism: The 2,4,5-trifluorophenyl group is a key pharmacophore. These fluorines render the phenyl ring electron-deficient, preventing oxidative metabolism and resisting degradation by the target enzyme itself, ensuring a once-daily dosing regimen.

Decision Framework: When to Fluorinate?

Use this logic flow to determine if fluorine incorporation is the correct strategy for your lead optimization.

Diagram 3: Fluorine Incorporation Decision Tree

Caption: Strategic decision tree for medicinal chemists during the Lead Optimization phase.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Hagenaars, A. C., et al. (2018). Fluorine in Medicinal Chemistry. Topics in Current Chemistry, 376, 1-35. [Link]

-

Gillis, E. P., et al. (2015).[11] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Inoue, M., et al. (2020). Impact of Fluorine Substitution on the Physicochemical Properties and Potency of Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1865–1872. [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Fluorinated Building Blocks in Synthesis: A Technical Guide for Drug Discovery

Executive Summary

The strategic incorporation of fluorine into organic small molecules has evolved from a niche tactic to a fundamental pillar of modern medicinal chemistry.[1] Approximately 20-25% of all drugs and nearly 50% of agrochemicals on the market contain at least one fluorine atom. This guide provides a technical deep-dive into the "Fluorine Effect," detailing the physicochemical modulation it offers, and presents rigorous, self-validating protocols for installing critical fluorinated motifs (CF₃, CHF₂, F) using industry-standard reagents.

Part 1: The "Fluorine Effect" in Medicinal Chemistry

The introduction of fluorine is rarely arbitrary; it is a calculated decision to modulate specific molecular properties without significantly altering steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

Physicochemical Modulation Matrix

The following table summarizes the causal impact of fluorination on drug-like properties.

| Property | Effect of Fluorination | Mechanistic Rationale |

| Metabolic Stability | Increase | The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol), blocking oxidative metabolism by Cytochrome P450 enzymes at labile sites (e.g., benzylic positions). |

| Lipophilicity (LogP) | Modulation | Fluorine is highly hydrophobic but polar. Aromatic fluorination typically increases LogP, enhancing membrane permeability. Aliphatic fluorination can lower LogP due to the strong dipole. |

| pKa (Acidity/Basicity) | Decrease (Basicity) | The strong electronegativity of fluorine pulls electron density (inductive effect, -I), significantly lowering the pKa of neighboring amines (e.g., reducing basicity to improve oral bioavailability). |

| Conformation | Locking | The Gauche effect (preference for C-F and C-X bonds to be gauche) and dipole-dipole interactions can lock molecules into bioactive conformations. |

Part 2: Strategic Classes of Fluorinated Motifs

Selection of the correct building block depends on the desired pharmacological outcome.

The Trifluoromethyl Group (-CF₃)

-

Role: Bioisostere for isopropyl or tert-butyl groups but with high metabolic stability.

-

Key Reagent: Ruppert-Prakash Reagent (TMSCF₃).

-

Application: Used in drugs like Efavirenz (HIV reverse transcriptase inhibitor) to enhance binding and stability.

The Difluoromethyl Group (-CHF₂)[2]

-

Role: Bioisostere for hydroxyl (-OH) or thiol (-SH) groups. It acts as a lipophilic hydrogen bond donor.

-

Key Reagent: Difluorocarbene sources (e.g., ClCF₂H, TMSCF₂H).

-

Application: Pantoprazole utilizes a difluoromethoxy group to balance solubility and permeability.

Monofluorination (-F)

-

Role: Steric mimic of Hydrogen; electronic modulator.

-

Key Reagents: Selectfluor (Electrophilic), DAST (Nucleophilic).

-

Application: Used to block specific metabolic "hotspots" on aromatic rings.

Part 3: Synthetic Methodologies & Workflows

Nucleophilic Trifluoromethylation (Ruppert-Prakash)

The Ruppert-Prakash reagent (TMSCF₃) is the gold standard for nucleophilic trifluoromethylation.[2] Unlike Grignard reagents, it requires a Lewis base initiator (Fluoride) to activate the silicon center.

Mechanism of Action: The reaction proceeds via a pentacoordinate silicon intermediate, transferring the CF₃ group to the carbonyl carbon.

Caption: Mechanistic pathway of Ruppert-Prakash trifluoromethylation showing fluoride activation and silyl transfer.

Electrophilic Fluorination (Selectfluor)

Selectfluor (F-TEDA-BF₄) is a user-friendly, non-volatile electrophilic fluorinating agent. It is ideal for fluorinating enolates, electron-rich aromatics, and activated alkenes.

Decision Matrix for Electrophilic Fluorination:

Caption: Decision tree for selecting the optimal Selectfluor protocol based on substrate reactivity.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Nucleophilic Trifluoromethylation of a Ketone

Objective: Synthesis of a tertiary trifluoromethyl carbinol. Reagents: Ketone (1.0 eq), TMSCF₃ (1.2 eq), CsF (0.1 eq, dried). Solvent: THF (Anhydrous) or Toluene.

Step-by-Step Methodology:

-

System Prep: Flame-dry a 2-neck round bottom flask under Argon. Moisture initiates premature hydrolysis of TMSCF₃, killing the reaction.

-

Dissolution: Dissolve the ketone (1.0 mmol) and TMSCF₃ (1.2 mmol) in anhydrous THF (5 mL). Cool to 0°C.

-

Initiation: Add CsF (15 mg, 0.1 mmol) in one portion.

-

Validation Check: Evolution of a mild exotherm or color change indicates initiation. If no change occurs within 10 mins, the system may be too wet or the initiator inactive.

-

-

Propagation: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of ketone).

-

Hydrolysis: Add 2N HCl (3 mL) and stir vigorously for 1 hour to cleave the O-TMS bond.

-

Workup: Extract with Et₂O, wash with brine, dry over MgSO₄.

Expert Insight: If the reaction stalls, add a second portion of initiator (TBAF can be used if CsF fails, but it may cause side reactions with base-sensitive substrates).

Protocol B: Deoxofluorination using DAST (Diethylaminosulfur trifluoride)

Objective: Conversion of a secondary alcohol to a secondary fluoride with inversion of configuration (Walden Inversion). Safety Warning: DAST can decompose explosively at temperatures >50°C. Never distill DAST.

Step-by-Step Methodology:

-

System Prep: Use a plastic (HDPE) or Teflon vessel if possible, as HF byproducts etch glass. If using glass, ensure it is anhydrous.

-

Cooling: Dissolve alcohol (1.0 mmol) in anhydrous DCM (5 mL). Cool to -78°C. Crucial: Low temperature prevents elimination (alkene formation).

-

Addition: Add DAST (1.2 mmol) dropwise via syringe.

-

Validation Check: Fuming is normal. Ensure internal temp does not spike.

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to RT overnight.

-

Quenching: Pour reaction mixture slowly into saturated NaHCO₃ (aq). Caution: Vigorous CO₂ evolution.

-

Purification: Silica gel chromatography.

References

-

Fluorine in Medicinal Chemistry. ChemBioChem. (2004). [Link]

-

Fluorine-18 labelled Ruppert-Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar. (2021). [Link]

-

Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society. (2013). [Link]

-

Selectfluor: mechanistic insight and applications. Journal of Organic Chemistry. (2014). [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. (2021). [Link]

Sources

Spectroscopic Profiling of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Compound Identity: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

CAS Number: 913574-95-5 (cis-racemate), 1207853-10-8 (chiral cis)

Molecular Formula: C

Executive Summary

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a critical fluorinated building block in medicinal chemistry, widely used to modulate the basicity (

This guide provides an in-depth technical analysis of the spectroscopic characteristics of the cis-isomer (rel-(3R,4S)), which is the predominant diastereomer synthesized via standard electrophilic fluorination or epoxide opening routes.

Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the impurity profile and stereochemistry. The cis-isomer is typically accessed via the opening of a protected 3,4-epoxypiperidine or reduction of a 3-fluoro-4-ketone.

[7]

Spectroscopic Characterization

The following data represents the cis-diastereomer. The presence of the fluorine atom introduces significant splitting in both

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

Table 1:

H NMR Data (400 MHz, CDCl

)

Note: Signals for H2, H3, H4, H5, and H6 may appear broadened or doubled due to N-Cbz rotamers.

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| Aromatic | 7.30 – 7.40 | Multiplet | - | Cbz Phenyl group (5H).[1] |

| Benzylic | 5.15 | Singlet (br) | - | Ph-CH |

| H-3 | 4.65 – 4.85 | dddd / dm | Geminal to Fluorine.[1] Distinctive wide doublet. | |

| H-4 | 3.85 – 4.05 | Multiplet | - | Geminal to Hydroxyl.[1] Shifted downfield by OH and |

| H-2 (eq) | 4.10 – 4.30 | Broad m | - | |

| H-2 (ax) | 2.90 – 3.10 | Broad m | - | |

| H-6 | 2.90 – 4.20 | Broad m | - | |

| H-5 | 1.60 – 1.95 | Multiplet | - | Methylene |

Table 2:

C NMR Data (100 MHz, CDCl

)

The Carbon-Fluorine coupling is the definitive diagnostic tool for structural verification.

| Position | Shift ( | Coupling ( | Assignment |

| C=O | 155.3 | - | Carbamate Carbonyl.[1] |

| Ar-C | 136.5, 128.5, 128.1, 127.9 | - | Phenyl ring carbons.[1] |

| Bn-CH2 | 67.4 | - | Benzylic Carbon. |

| C-3 | 88.0 – 90.0 | Diagnostic: Carbon directly attached to F. Large doublet. | |

| C-4 | 68.0 – 70.0 | Carbon bearing OH.[1] Doublet due to geminal F. | |

| C-2 | 44.0 – 46.0 | ||

| C-6 | 39.0 – 41.0 | Distal | |

| C-5 | 28.0 – 30.0 |

Table 3:

F NMR Data (376 MHz, CDCl

)

| Signal | Shift ( | Description |

| F-3 | -198.0 to -202.0 | Broad multiplet (decoupled: singlet).[1] The chemical shift around -200 ppm is characteristic of cis-3-fluoro-4-hydroxypiperidine systems. |

Mass Spectrometry (MS)

Method: ESI (Positive Mode)[1]

-

[M+H]

: Calculated: 254.12 | Observed: 254.1[1] -

[M+Na]

: Calculated: 276.10 | Observed: 276.1[1] -

Fragmentation: Loss of the Cbz group (91 Da, tropylium ion) is a common fragment in high-energy collisions. Loss of HF (20 Da) may be observed in MS/MS.[1]

Stereochemical Analysis (Cis vs. Trans)

Distinguishing the cis (3R,4S) diastereomer from the trans (3R,4R) is critical.[1]

-

Coupling Constants (

):-

Cis Isomer: H3 and H4 are typically in an equatorial-axial or axial-equatorial relationship (depending on ring flip), resulting in a smaller vicinal coupling (

Hz). -

Trans Isomer: Can adopt a diaxial conformation, leading to a larger vicinal coupling (

Hz).[1]

-

-

Fluorine Shift: The

F signal for the cis isomer is typically shielded (more negative ppm) compared to the trans isomer due to the gauche interaction with the hydroxyl group.[1]

Experimental Protocols

General Characterization Workflow

This protocol ensures the removal of paramagnetic impurities that broaden NMR signals (common from reduction steps).

-

Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of CDCl

.-

Tip: If signals are broad due to rotamers, warm the sample to 50°C or use DMSO-

to accelerate N-Cbz bond rotation.

-

-

Acquisition:

-

Run

H NMR with at least 16 scans to resolve the H-5 multiplets. -

Run

F NMR (proton-coupled and decoupled) to confirm the single fluorine environment. -

Run COSY to map the H3-H4 connectivity and confirm the regiochemistry of the fluorine.

-

Handling of Rotamers

The N-Cbz group exhibits restricted rotation around the N-C(=O) bond, often resulting in "double" peaks in the NMR spectrum at room temperature.

-

Validation: If you see two sets of signals (ratio ~60:40 or 50:50), do not assume impurity immediately. Perform a Variable Temperature (VT) NMR experiment at 323 K (50°C). If the peaks coalesce into sharp singlets/multiplets, they are rotamers.

References

-

Synthesis & Core Data: Shaw, S. J., et al. "Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry." Journal of Organic Chemistry, 2013, 78 , 8892–8897. Link[1]

-

Commercial Isomer Validation: 3A Senrise, "rel-((3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate) Data Sheet." Link

-

Analogous Cbz-Piperidine Data: Sigma-Aldrich, "1-Benzyl-4-hydroxypiperidine NMR Spectra." Link

Sources

Structural Elucidation and Conformational Analysis of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate via High-Field NMR

Executive Summary & Strategic Context

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1207853-10-8 for cis-racemate) represents a high-value scaffold in medicinal chemistry. The introduction of fluorine at the C3 position modulates pKa and metabolic stability, while the Cbz (benzyloxycarbonyl) group serves as a robust amine protectant.

However, characterizing this molecule presents two distinct spectroscopic challenges that often confound standard automated analysis:

-

Rotameric Broadening: The Cbz group induces cis/trans amide bond rotamers, leading to signal doubling or broadening at room temperature.

-

Heteronuclear Coupling: The

nucleus (

This guide provides a deterministic protocol for resolving these features, moving beyond simple peak-picking to rigorous structural validation.

Experimental Protocol: The "Why" Behind the "How"

To achieve publication-quality resolution, experimental conditions must be optimized to mitigate rotameric exchange and maximize hydroxyl proton visibility.

Solvent Selection and Temperature

Standard

-

Recommended Solvent: DMSO-

(Dimethyl sulfoxide-d6).-

Causality: DMSO forms strong hydrogen bonds with the C4-OH, slowing its exchange rate. This reveals the

coupling (

-

-

Variable Temperature (VT) NMR:

-

Strategy: If the spectrum appears "messy" with broad humps in the aromatic or N-methylene regions, acquire data at 353 K (80 °C) .

-

Mechanism:[1][2] Elevated temperature increases the rotation rate of the N-Cbz amide bond (

), pushing the system into the fast-exchange regime. This collapses rotameric doublets into sharp singlets.

-

Acquisition Parameters

-

Field Strength: Minimum 400 MHz (600 MHz preferred to resolve second-order effects).

-

Pulse Sequence:

-

: Standard pulse (zg30) with sufficient relaxation delay (

- : Power-gated decoupling (zgpg30). Crucial: Ensure spectral width covers the carbonyl region (~155 ppm) and C-F doublets.

-

: Standard pulse (zg30) with sufficient relaxation delay (

Workflow Visualization

The following diagram outlines the logical flow for assigning this specific fluorinated scaffold.

Figure 1: Decision tree for optimizing spectral resolution and assigning stereochemistry.

NMR Analysis: Decoding the Splitting

The proton spectrum is dominated by the interplay between the Cbz rotamers and the Fluorine coupling.

Diagnostic Chemical Shifts & Multiplicities (DMSO- )

| Position | Proton Type | Multiplicity (Diagnostic) | Coupling Insight ( | |

| Aromatic | Benzyl Ar-H | 7.30 – 7.45 | Multiplet | 5H integration confirms Cbz. |

| Benzylic | 5.05 – 5.15 | Singlet or AB System | Often appears as two unequal singlets (rotamers) at 25°C. | |

| H-3 | 4.40 – 4.80 | dddd (or "dts") | Key Signal. Dominated by | |

| H-4 | 3.50 – 3.90 | Multiplet | Coupled to H-3, H-5, and OH. | |

| OH | Hydroxyl | 5.00 – 5.50 | Doublet | Visible in DMSO. |

| H-2, H-6 | 2.80 – 4.10 | Broad/Complex | Severely broadened by Cbz rotation. | |

| H-5 | Ring | 1.40 – 1.90 | Multiplet | High order coupling. |

The "H-3" Signature

The proton at C-3 (geminal to Fluorine) is the most informative signal. It typically appears as a wide doublet of multiplets centered between 4.4 and 4.8 ppm.

-

Primary Splitting:

is massive (~48-50 Hz). The signal is split into two distinct regions separated by this value.[2] -

Secondary Splitting: Each half of the doublet is further split by H-2 and H-4.

NMR Analysis: The Fluorine Fingerprint

Carbon-13 NMR provides the definitive proof of the structure skeleton through characteristic C-F coupling constants. Unlike protons, these couplings are predictable and robust against solvent changes.

Diagnostic Data

| Carbon | Assignment | Splitting Pattern | Coupling Constant ( | |

| C=O | Carbamate | ~155.0 | Singlet (or weak doublet) | |

| Ar-C | Benzyl/Phenyl | 127 – 137 | Singlets | No F coupling. |

| C-3 | C-F | 88.0 – 93.0 | Doublet (d) | |

| C-4 | C-OH | 65.0 – 70.0 | Doublet (d) | |

| Bn-CH2 | Benzyl | 66.0 – 67.0 | Singlet | Rotamers may cause doubling. |

| C-2 | 44.0 – 48.0 | Doublet (d) | ||

| C-6 | 40.0 – 44.0 | Singlet/Weak d |

Technical Note on C-3

The C-3 signal will be very weak in a standard experiment because the intensity is split into a wide doublet (170 Hz apart). You must check the noise floor carefully at ~88-92 ppm.

Stereochemical Assignment (Cis vs. Trans)

Determining the relative stereochemistry of the Fluorine (C3) and Hydroxyl (C4) groups is the critical final step. This relies on the Karplus relationship applied to the vicinal proton coupling

J-Coupling Analysis

-

Trans-Diaxial (

or similar): If H-3 and H-4 are anti-periplanar (180° dihedral), -

Cis-Equatorial/Axial: If H-3 and H-4 are gauche (60° dihedral),

will be small (2 – 5 Hz ).

Note: The electronegativity of Fluorine decreases the vicinal coupling constants slightly compared to pure hydrocarbons.

Stereochemistry Logic Flow

Figure 2: Assigning relative stereochemistry based on vicinal proton coupling constants.

Advanced Validation: 2D NMR

If 1D analysis is ambiguous due to signal overlap, run the following 2D experiments:

-

HSQC: Essential for identifying C-2 vs C-6. C-2 will show a cross-peak to a carbon doublet (

-

COSY: Use this to trace the spin system from the OH proton

- HOESY (Optional): If available, this explicitly correlates the fluorine signal to H-3 and H-4, resolving any ambiguity about the regiochemistry of the fluorine.

References

-

Cbz Rotamer Dynamics

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Organic Chemistry Portal. "Cbz-Protected Amino Groups." Available at: [Link]

-

Fluorine Coupling Constants

-

Reich, H. J. (University of Wisconsin). "Data Collection: NMR Coupling Constants." Organic Chemistry Data & Info. Available at: [Link] (Authoritative source for Karplus relationships and F-coupling).

-

- Piperidine Conformational Analysis: Snyder, J. P., et al. (2012). "Fluorine gauche effect: a brief history." Tetrahedron, 69(1), 1-2. (Explains the conformational preference of F and OH in heterocycles).

-

General NMR of Fluorinated Heterocycles

-

Dolinšek, J., et al. (2023). "NMR-based investigations of acyl-functionalized piperazines." National Institutes of Health (PMC). Available at: [Link] (Analogous study on rotamers and fluorine effects in nitrogen heterocycles).

-

Sources

Technical Guide: LC-MS/MS Analysis and Fragmentation Mechanics of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Topic: Mass Spectrometry Analysis of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Medicinal Chemists

Executive Summary

This guide provides a comprehensive analytical framework for Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1207853-10-8), a critical chiral building block in the synthesis of fluorinated piperidine therapeutics. Due to the coexistence of a labile protecting group (Cbz), a polar hydroxyl moiety, and an electronegative fluorine atom, this molecule presents unique challenges in ionization efficiency and fragmentation predictability.

This document details the physicochemical basis for ionization, optimized Liquid Chromatography-Mass Spectrometry (LC-MS) protocols, and a mechanistic breakdown of Collision-Induced Dissociation (CID) pathways. It is designed to serve as a self-validating reference for impurity profiling and structural confirmation in drug development workflows.

Physicochemical Profile & MS Suitability

Understanding the molecular architecture is the prerequisite for selecting the correct ionization mode.

-

Monoisotopic Mass: 253.1114 Da

-

Structural Components:

-

Piperidine Core: Secondary amine (masked).

-

Cbz (Benzyloxycarbonyl) Group: Lipophilic protecting group; chromophore (UV active); fragmentation director.

-

3-Fluoro-4-Hydroxy Motif: Polar, capable of H-bonding; dictates specific neutral losses (HF, H₂O).

-

Ionization Strategy

Despite the nitrogen atom being amidic (carbamate) and thus less basic than a free amine, Electrospray Ionization in Positive Mode (ESI+) is the standard. The carbonyl oxygen of the carbamate provides a sufficient site for protonation under acidic conditions.

| Parameter | Value | MS Implication |

| [M+H]⁺ | 254.1187 | Primary precursor ion in acidic mobile phase.[2] |

| [M+Na]⁺ | 276.1006 | Common adduct in the absence of sufficient proton source; indicates salt contamination. |

| [M+NH₄]⁺ | 271.1452 | Observed if ammonium buffers (formate/acetate) are used. |

| LogP | ~1.6 - 1.9 | Moderately lipophilic; retains well on C18 columns. |

Experimental Methodology: The "How-To"

This protocol is designed to maximize sensitivity for the protonated molecule [M+H]⁺ while minimizing sodium adducts which resist fragmentation.

Sample Preparation

-

Solvent: Dissolve 1 mg in 1 mL of 50:50 Acetonitrile:Water (v/v) . Avoid pure methanol if transesterification is a concern during storage, though rare for Cbz.

-

Filtration: 0.22 µm PTFE filter to remove particulate matter that causes ESI emitter clogging.

-

Concentration: Dilute to 1 µg/mL (1 ppm) for full-scan MS; 100 ng/mL for SIM/MRM optimization.

LC-MS Conditions

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Desalting)

-

1-6 min: 5% -> 95% B (Elution of main peak typically ~3.5 - 4.5 min)

-

6-8 min: 95% B (Wash)

-

8-10 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.3 - 0.5 mL/min.

Mass Spectrometer Parameters (ESI+)

-

Capillary Voltage: 3.0 - 3.5 kV.

-

Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the labile Cbz group).

-

Source Temp: 120°C.

-

Desolvation Temp: 350°C.

-

Collision Energy (CE): Ramp 15-35 eV for MS/MS characterization.

Fragmentation Mechanics (The "Why")

The fragmentation of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate follows a distinct hierarchy governed by the stability of the benzyl cation and the lability of the C-O and C-F bonds.

Primary Pathway: Cbz Cleavage & Tropylium Formation

The most dominant feature in the MS/MS spectrum of any Cbz-protected amine is the Tropylium ion (m/z 91) .

-

Initiation: Protonation occurs at the carbamate carbonyl.

-

Cleavage: Inductive cleavage of the benzyl-oxygen bond releases the Benzyl cation (C₇H₇⁺).

-

Rearrangement: The benzyl cation rearranges to the aromatic, seven-membered Tropylium ring, which is exceptionally stable (Hückel aromaticity). This is often the Base Peak at high collision energies.

Secondary Pathway: Core Unmasking

Simultaneously, the parent ion loses the benzyl moiety as a neutral radical or alcohol (depending on mechanism), leading to the Carbamic Acid intermediate (m/z 163) .

-

Decarboxylation: The carbamic acid is unstable and rapidly loses CO₂ (44 Da) to yield the protonated amine core: 3-fluoro-4-hydroxypiperidine (m/z 119) .

Tertiary Pathway: Elimination Reactions

From the core ion (m/z 119), two competitive eliminations occur:

-

Loss of HF (-20 Da): Driven by the electronegativity of fluorine and the presence of adjacent hydrogens. Result: m/z 99 .

-

Loss of H₂O (-18 Da): Driven by the hydroxyl group. Result: m/z 101 .

-

Note: The loss of HF is often favored in collision-induced dissociation (CID) for fluorinated aliphatics due to the high bond energy of H-F formed.

Visualization of Fragmentation Pathways

Caption: Mechanistic fragmentation tree of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate in ESI+.

Analytical Workflow & Quality Control

To ensure data integrity, the following workflow integrates sample handling with data validation.

Caption: End-to-end analytical workflow for reliable LC-MS characterization.

Troubleshooting & Optimization

Common Issues

| Issue | Cause | Remediation |

| Weak Signal | Ion suppression or poor protonation. | Ensure mobile phase pH < 4 using Formic Acid. Check for co-eluting matrix.[3] |

| Sodium Adduct Dominance | Glassware contamination or high pH. | Switch to plasticware; add 5mM Ammonium Formate to mobile phase to force [M+NH₄]⁺ or [M+H]⁺. |

| Peak Tailing | Interaction between amine and silanols. | Use an "end-capped" C18 column or increase buffer ionic strength (e.g., 10mM Ammonium Acetate). |

| In-Source Fragmentation | Cone voltage too high. | Reduce cone voltage to 15-20V. Cbz groups are thermally and energetically labile. |

Impurity Profiling

When analyzing synthetic batches, look for these specific impurities:

-

Debenzylated Amine: m/z 119 (Retention time will be much earlier, near void volume).

-

Benzyl Alcohol: UV active but poor MS ionization in ESI+.

-

Elimination Byproducts: Compounds where the -OH or -F has been eliminated during synthesis (Mass -18 or -20).

References

-

PubChem. (n.d.). Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (Compound).[2] National Library of Medicine. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Holčapek, M., et al. (2010). Fragmentation behavior of protecting groups in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Foundational mechanistic insight into Cbz cleavage).

Sources

Infrared spectroscopy of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Technical Whitepaper: Vibrational Spectroscopy Profiling of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Executive Summary

This guide provides a comprehensive technical analysis of the infrared (IR) spectroscopy profile for Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate . As a critical intermediate in the synthesis of fluorinated piperidine scaffolds—often used in kinase inhibitors and GPCR modulators—the structural integrity of this molecule is paramount.

This document moves beyond basic peak listing. It explores the vibrational causality governed by the interplay between the electronegative fluorine atom, the hydroxyl group, and the carbamate (Cbz) protecting group. It serves as a primary reference for Quality Control (QC) and Structural Elucidation teams.[1][2]

Molecular Anatomy & Vibrational Theory

To interpret the spectrum accurately, one must first deconstruct the molecule into its vibrational oscillators.

-

The Scaffold: A piperidine ring in a chair conformation.

-

The Warhead (C3-C4): A vicinal fluorohydrin motif (3-fluoro-4-hydroxy).[1][2] The proximity of the highly electronegative Fluorine (F) to the Hydroxyl (OH) group creates a dipole-dipole interaction that subtly shifts vibrational frequencies.

-

The Shield (N1): A Benzyl carbamate (Cbz) group. This provides a strong carbonyl signal and aromatic signatures.[1][2][3]

Stereochemical Considerations (The "F-OH" Effect)

The 3-fluoro-4-hydroxy motif introduces the possibility of intramolecular hydrogen bonding (O-H[1][2]···F).

-

Cis-isomer: If the F and OH are cis (e.g., axial-equatorial or equatorial-axial), the OH bond length slightly increases due to interaction with the fluorine lone pairs, typically causing a blue shift (higher frequency) or sharpening of the OH band compared to the broad intermolecular H-bonded OH.[2]

-

Trans-isomer: The groups are anti-periplanar (diaxial) or too distant (diequatorial), leading to a standard broad OH stretch dominated by intermolecular H-bonding.[1][2]

Experimental Protocol: ATR-FTIR

For this lipophilic, likely viscous oil or low-melting solid, Attenuated Total Reflectance (ATR) is the industry standard over KBr pellets due to the hygroscopic nature of the hydroxyl group.

Protocol 1: Data Acquisition Workflow

Figure 1: Standardized ATR-FTIR acquisition workflow for viscous intermediates.

Critical Parameters:

-

Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).[1][2]

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

-

Scans: Minimum 32 to ensure high Signal-to-Noise (S/N) ratio.

-

Atmospheric Correction: Essential to remove CO₂ (2350 cm⁻¹) and H₂O vapor, which can obscure the OH region.

Spectral Analysis & Band Assignment

The spectrum is divided into three diagnostic zones.

Zone 1: High Frequency (3600 – 2800 cm⁻¹)

Dominant Feature: Hydrogen Bonding & C-H Stretches[1][2]

| Frequency (cm⁻¹) | Assignment | Vibrational Mode | Diagnostic Note |

| 3300 – 3450 | O-H | Stretching (Broad) | Primary Indicator. Broadness indicates intermolecular H-bonding.[1][2] A sharper shoulder >3500 suggests intramolecular H-bonding (O-H[1][2]···F). |

| 3030 – 3060 | Ar C-H | Stretching (sp²) | Weak intensity.[1][2] Confirms the Benzyl group. |

| 2920 – 2950 | Alk C-H | Stretching (sp³) | Methylene (-CH₂-) groups of the piperidine ring.[1][2] |

| 2850 – 2870 | Alk C-H | Stretching (sp³) | Symmetric stretch of CH₂ adjacent to Nitrogen.[1] |

Zone 2: The Functional Region (1800 – 1500 cm⁻¹)

Dominant Feature: The Carbamate "Fingerprint"

| Frequency (cm⁻¹) | Assignment | Vibrational Mode | Diagnostic Note |

| 1680 – 1705 | C=O | Stretching | The Cbz Anchor. Carbamates absorb at lower frequencies than esters due to N-conjugation.[1][2] Very strong intensity. |

| 1605, 1495 | Ar C=C | Ring Breathing | Characteristic "doublet" often seen for monosubstituted benzene rings.[1] |

| 1420 – 1440 | CH₂-N | Scissoring | Deformation of the CH₂ groups adjacent to the carbamate nitrogen.[1] |

Zone 3: The Fingerprint & Fluorine Zone (1500 – 600 cm⁻¹)

Dominant Feature: C-F and C-O interactions

| Frequency (cm⁻¹) | Assignment | Vibrational Mode | Diagnostic Note |

| 1220 – 1250 | C-O-C | Asym. Stretch | Ester linkage of the carbamate. Strong band.[1][2][3][4] |

| 1050 – 1100 | C-F | Stretching | Critical Diagnostic. C-F bonds are very strong dipole oscillators.[1][2] This band is intense but often overlaps with C-O (alcohol) stretches.[1][2] |

| 1000 – 1050 | C-O (Alc) | Stretching | Secondary alcohol stretch.[1][2] The presence of F at C3 may shift this slightly higher due to induction. |

| 730 – 750 | Ar C-H | Out-of-Plane (oop) | "Mono-sub" rule: 5 adjacent H on the benzyl ring.[1][2] Strong band.[1][2][3][4] |

| 690 – 710 | Ar Ring | Deformation | Often paired with the 730-750 band for monosubstituted benzene.[1][2] |

Diagnostic Logic: Purity & Structure Confirmation

The following decision tree illustrates how to use the IR spectrum to validate the synthesis step (e.g., Fluorination or Protection).

Figure 2: Logical decision tree for structural validation.

Troubleshooting & Artifacts

-

Missing OH Band: If the material is an oil, ensure it is dry.[1] If the OH band is absent but C=O is present, the alcohol may have oxidized to a ketone (look for a shift in C=O frequency) or the sample is the non-hydroxy precursor.

-

Doublet Carbonyl: Sometimes the Cbz carbonyl appears as a split peak (doublet).[1] This is often due to rotamers around the N-C(O) bond, common in carbamates of cyclic amines [1]. Do not mistake this for an impurity.

-